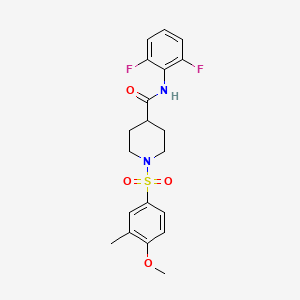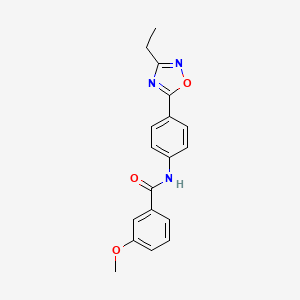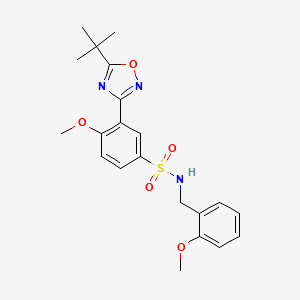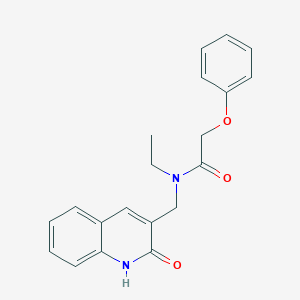
N-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide, also known as E7046, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
N-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide exerts its effects by selectively inhibiting the CSF1R pathway, which is involved in regulating the proliferation, differentiation, and survival of macrophages and other immune cells. By blocking this pathway, this compound can inhibit the growth and metastasis of cancer cells, reduce inflammation, and prevent fibrosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including inhibition of CSF1R signaling, reduction of tumor growth and metastasis, and suppression of inflammation and fibrosis. In preclinical studies, this compound has been shown to selectively target tumor-associated macrophages and inhibit their pro-tumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide is its selectivity for the CSF1R pathway, which reduces the risk of off-target effects. Additionally, this compound has shown promising results in preclinical studies, indicating its potential for therapeutic applications. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in vivo.
Orientations Futures
There are several future directions for the development of N-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide, including the optimization of its pharmacokinetic properties, the identification of biomarkers for patient selection, and the evaluation of its efficacy in clinical trials. Additionally, this compound may have potential applications in other diseases, such as neurodegenerative disorders and infectious diseases, which warrant further investigation.
Méthodes De Synthèse
The synthesis of N-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide involves several steps, including the reaction of 2-fluoro-4-nitrobenzoic acid with 2-ethoxy-5-aminobenzamide to form N-(2-ethoxy-5-(4-nitrophenyl)phenyl)-2-fluorobenzamide. This intermediate is then reduced with palladium on carbon in the presence of hydrogen gas to form N-(2-ethoxy-5-(4-aminophenyl)phenyl)-2-fluorobenzamide. Finally, this compound is reacted with 4-methylpiperazine-1-sulfonyl chloride to yield this compound.
Applications De Recherche Scientifique
N-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and fibrosis. In preclinical studies, this compound has been shown to inhibit the growth and metastasis of cancer cells by targeting the colony-stimulating factor 1 receptor (CSF1R) pathway. Additionally, this compound has been shown to reduce inflammation and fibrosis in animal models of rheumatoid arthritis and non-alcoholic steatohepatitis.
Propriétés
IUPAC Name |
N-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c1-3-28-19-9-8-15(29(26,27)24-12-10-23(2)11-13-24)14-18(19)22-20(25)16-6-4-5-7-17(16)21/h4-9,14H,3,10-13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHDDMRYKWWQET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-bromo-N-(2-ethoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7717295.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{4-[(butan-2-yl)sulfamoyl]phenoxy}acetamide](/img/structure/B7717328.png)








![N-cyclohexyl-N-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]methanesulfonamide](/img/structure/B7717389.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-N-(2-phenylethyl)benzene-1-sulfonamide](/img/structure/B7717392.png)
![2-methoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7717398.png)